molecular formula C29H32O15 B161994 Vitexin 2''-O-(4'''-O-acetyl)rhamnoside CAS No. 80537-98-0

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Cat. No.: B161994
CAS No.: 80537-98-0
M. Wt: 620.6 g/mol
InChI Key: RJQUXMJLUPJNPG-XRPNDKIMSA-N
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Description

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside is a complex organic compound that features multiple hydroxyl groups, a chromenone moiety, and an acetate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside typically involves multi-step organic synthesis. Key steps may include:

  • Protection of hydroxyl groups to prevent unwanted reactions.
  • Formation of the chromenone moiety through cyclization reactions.
  • Glycosylation to attach the sugar units.
  • Deprotection of hydroxyl groups.
  • Esterification to introduce the acetate group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while hydrolysis may produce phenolic compounds and sugars.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Modulating signaling pathways: Affecting cellular communication and function.

    Interacting with receptors: Influencing receptor-mediated processes.

Comparison with Similar Compounds

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside can be compared with other similar compounds, such as:

    Flavonoids: Compounds with similar chromenone structures.

    Glycosides: Compounds with sugar units attached to other functional groups.

    Phenolic compounds: Compounds with hydroxyl groups attached to aromatic rings.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Biological Activity

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside is a flavonoid glycoside derived from various plant sources, particularly within the genus Crataegus. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. This article explores the pharmacological properties of this compound, supported by case studies and research findings.

  • Molecular Formula : C29H32O15
  • Molar Mass : 620.56 g/mol
  • CAS Number : 80537-98-0
  • Appearance : Yellow powder
  • Density : 1.68 g/cm³ (predicted)
  • pKa : 6.21 (predicted)
PropertyValue
Molecular FormulaC29H32O15
Molar Mass620.56 g/mol
CAS Number80537-98-0
Density1.68 g/cm³
AppearanceYellow powder
pKa6.21

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress in cells. A study demonstrated that this compound effectively lowered malondialdehyde (MDA) levels in rat models, indicating its potential in mitigating oxidative damage .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various experimental models. In a study involving carrageenan-induced paw edema in rats, oral administration of this compound resulted in a dose-dependent reduction of inflammation . This suggests its potential use in treating inflammatory conditions.

Neuroprotective Properties

Research has also highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, potentially through the modulation of signaling pathways involved in cell survival . This property could make it a candidate for further investigation in neurodegenerative diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against Gram-positive bacteria, including Micrococcus flavus and Bacillus subtilis, suggesting its potential as a natural antimicrobial agent .

Study on Antioxidant and Anti-inflammatory Effects

In a controlled study, the antioxidant capacity of this compound was evaluated alongside its anti-inflammatory properties. The results indicated a significant reduction in inflammatory markers and an increase in antioxidant enzyme activity in treated groups compared to controls .

Neuroprotective Study

Another notable study focused on the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and maintained mitochondrial function, suggesting its potential application in neuroprotection .

Properties

IUPAC Name

[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O15/c1-10-25(41-11(2)31)23(38)24(39)29(40-10)44-28-22(37)21(36)18(9-30)43-27(28)20-15(34)7-14(33)19-16(35)8-17(42-26(19)20)12-3-5-13(32)6-4-12/h3-8,10,18,21-25,27-30,32-34,36-39H,9H2,1-2H3/t10-,18+,21+,22-,23-,24+,25-,27-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQUXMJLUPJNPG-XRPNDKIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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